molecular formula C34H39N3O8 B14805098 Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH

Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH

Cat. No.: B14805098
M. Wt: 617.7 g/mol
InChI Key: CELJKBQYZSAPDE-LJAQVGFWSA-N
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Description

Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in solid-phase peptide synthesis due to its unique protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH typically involves the protection of the tyrosine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain hydroxyl group with a tert-butyl (Boc) group. The N-methyl-N-[2-(methylamino)ethyl]carbamoyl group is introduced through a series of reactions involving carbamoylation and methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions can be performed on the carbamoyl group.

    Substitution: The protective groups (Fmoc and Boc) can be selectively removed under specific conditions.

Common Reagents and Conditions

    Fmoc Removal: Typically achieved using a base such as piperidine.

    Boc Removal: Achieved using acidic conditions, such as trifluoroacetic acid.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like sodium borohydride.

Major Products

The major products formed from these reactions include deprotected tyrosine derivatives and various intermediates used in peptide synthesis.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH is used in the synthesis of complex peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also used in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicine, peptides synthesized using this compound are explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The Boc group protects the side chain hydroxyl group, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr(tBu)-OH: Similar in structure but lacks the N-methyl-N-[2-(methylamino)ethyl]carbamoyl group.

    Fmoc-Tyr(Me)-OH: Contains a methyl group on the tyrosine residue but lacks the Boc protection.

    Fmoc-N-Me-Tyr(tBu)-OH: Similar but with different protective groups.

Uniqueness

Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH is unique due to its combination of protective groups, which allows for greater control and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C34H39N3O8

Molecular Weight

617.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid

InChI

InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39)/t29-/m0/s1

InChI Key

CELJKBQYZSAPDE-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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